Resveratrol-13C6
Overview
Description
Resveratrol-13C6 is the 13C-labeled Resveratrol . Resveratrol is a natural polyphenolic phytoalexin that possesses anti-oxidant, anti-inflammatory, cardioprotective, and anti-cancer properties . It has a wide spectrum of targets including mTOR, JAK, β-amyloid, Adenylyl cyclase, IKKβ, DNA polymerase .
Synthesis Analysis
The synthesis of resveratrol takes place in a single enzymatic step with CoA-esters of cinnamic acid derivatives and three malonyl-CoA units as starting blocks .Molecular Structure Analysis
In silico prediction and interaction of resveratrol on methyl-CpG binding proteins by molecular docking and MD simulations study . A theoretical exploration of the intermolecular interactions between resveratrol and water: a DFT and AIM analysis .Chemical Reactions Analysis
Resveratrol enhances the BRCA1 gene expression and the MBD family of proteins bind to the promoter region of the BRCA1 gene .Physical And Chemical Properties Analysis
Resveratrol-13C6 is for R&D use only. Not for medicinal, household or other use .Scientific Research Applications
1. Regenerative Medicine and Disease Treatment
Resveratrol, found in grapes and red wine, exhibits regenerative properties such as anti-aging, anti-inflammatory, and antioxidative effects. It shows promise in treating a variety of pathophysiological conditions, including neurodegenerative diseases, cardiovascular disorders, and diabetes (Stokes & Mishra, 2015).
2. Cardiovascular Health
Resveratrol is known for improving cardiovascular health. It possesses antioxidant and anti-inflammatory properties, and its ability to upregulate endothelial NO synthase (eNOS) suggests potential in treating cardiovascular diseases (CVDs) (Bonnefont-Rousselot, 2016).
3. Cancer Therapy
Resveratrol exhibits anti-cancer properties. It can reverse multidrug resistance in cancer cells and sensitize them to standard chemotherapeutic agents. Its effectiveness against various cancers and its role in intracellular molecular targeting make it a potential therapeutic agent in oncology (Ko et al., 2017).
4. Metabolic Health and Obesity
Resveratrol has been linked to metabolic health benefits, including mimicking caloric restriction, improving exercise performance, insulin sensitivity, and having a fat-lowering effect by inhibiting adipogenesis and increasing lipid mobilization (Springer & Moco, 2019).
5. Neuroprotective Effects
It demonstrates neuroprotective effects against β‐amyloid‐induced neurotoxicity in rat hippocampal neurons, involving the protein kinase C pathway. This suggests its potential in treating neurodegenerative conditions like Alzheimer's disease (Han et al., 2004).
6. Epigenetic Regulation
Resveratrol impacts epigenetic mechanisms, influencing DNA methyltransferase (DNMT), histone deacetylase (HDAC), and lysine-specific demethylase-1 (LSD1). This broadens its therapeutic potential in various diseases, including cancer, diabetes, and metabolic disorders (Fernandes et al., 2017).
7. Intervertebral Disc Repair and Regeneration
Resveratrol is a potent mediator of bovine intervertebral disc cartilage homeostasis. Its potential as a biologic treatment to slow the progression of intervertebral disc degeneration highlights its significance in spine health and therapy (Li et al., 2008).
8. Bioavailability and Metabolism in Humans
Although resveratrol is highly absorbed orally, its systemic bioavailability is low due to rapid metabolism, mainly through sulfate and glucuronic acid conjugation. Understanding its bioavailability and metabolism is crucial for therapeutic applications (Walle et al., 2004).
9. Enhancement of Mitochondrial Function
Resveratrol activates AMPK, increases SIRT1 and PGC-1α protein levels, and improves mitochondrial function. This suggests its role in enhancing energy metabolism and physical stamina, relevant for metabolic diseases and aging (Timmers et al., 2011).
10. Production and Industrial Scaling
The bioproduction of 13C-labeled trans-resveratrol in Vitis vinifera cell suspension culture demonstrates the potential for industrial scaling to produce high amounts of non-labeled and 13C-labeled trans-resveratrol (Yue et al., 2011).
Safety And Hazards
Future Directions
Current meta-analysis could not consistently verify the efficacy of resveratrol in treating nonalcoholic fatty liver disease, but demonstrated the liver-protective effects on nonalcoholic fatty liver disease . The large-sample scale and single region RCTs were further needed to investigate the efficacy .
properties
IUPAC Name |
5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3+1,4+1,5+1,6+1,10+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-OYESDQHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676131 | |
Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Resveratrol-13C6 | |
CAS RN |
1185247-70-4 | |
Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1185247-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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